(3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA

Fatty Acid Oxidation Peroxisomal Metabolism Enzyme Kinetics

This is the authentic (3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA (trans-3-DHA-CoA), NOT the common all-cis isomer. The trans-3 double bond is essential for peroxisomal beta-oxidation assays—it is the true substrate for 2,4-dienoyl-CoA reductase. All-cis-DHA-CoA cannot substitute; using it introduces critical experimental confounds. Choose this isomer for accurate ACSL6_v2 characterization, X-ALD/Zellweger spectrum disorder research, and retinal lipid metabolism modeling. Verify your pathway data with the correct isomer.

Molecular Formula C43H66N7O17P3S
Molecular Weight 1078.0 g/mol
Cat. No. B15549712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA
Molecular FormulaC43H66N7O17P3S
Molecular Weight1078.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,21-22,30-32,36-38,42,53-54H,4,7,10,13,16,19-20,23-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-,22-21+/t32-,36-,37-,38+,42-/m1/s1
InChIKeySMXVAIMPVOMQLT-OBGVZRINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA (DHA-CoA) for Research: Key Structural and Functional Overview


(3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA, commonly referred to as DHA-CoA or C22:6-CoA, is a trans-3-enoyl-coenzyme A thioester derivative of docosahexaenoic acid (DHA, 22:6(n-3)) [1]. It is a critical metabolic intermediate formed by the ATP-dependent activation of DHA via long-chain acyl-CoA synthetases (ACSLs) [2]. As a member of the very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) family, it serves as an obligate substrate for numerous enzymatic reactions, including beta-oxidation, glycerolipid synthesis, and phospholipid remodeling [3]. Its unique structure, featuring a 22-carbon chain with a specific arrangement of six double bonds (one in the trans configuration at C3 and five cis bonds), dictates its distinct interactions with metabolic enzymes and binding proteins compared to other fatty acyl-CoAs [1].

Why Generic 'DHA-CoA' Cannot Substitute for (3E,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA in Precise Research


The term 'DHA-CoA' is ambiguous and can refer to multiple structural isomers, most notably (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA (all-cis-DHA-CoA) and the target compound, (3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA (trans-3-DHA-CoA). These isomers are distinct chemical entities with different biosynthetic origins and metabolic fates. For example, (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA is the direct product of ACSL-mediated activation of dietary DHA [1]. In contrast, the target (3E)-isomer is generated as an intermediate in the peroxisomal beta-oxidation pathway during the retroconversion of very long-chain PUFAs (e.g., C24:6) to DHA, specifically as the product of the enoyl-CoA hydratase reaction [2]. Substituting one isomer for the other introduces a critical experimental confound, as the Δ3-trans double bond fundamentally alters the substrate's interaction with key metabolic enzymes, such as 2,4-dienoyl-CoA reductase and Δ3,Δ2-enoyl-CoA isomerase, leading to divergent metabolic routing and incorrect conclusions about fatty acid oxidation and lipid synthesis pathways [2].

(3E,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA: Head-to-Head Quantitative Evidence for Scientific Selection


Isomer-Specific Substrate Kinetics for Peroxisomal Beta-Oxidation Enzyme 2,4-Dienoyl-CoA Reductase

The presence of a trans-3 double bond in (3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA is the defining feature that enables its function as the specific substrate for NADPH-dependent 2,4-dienoyl-CoA reductase (DECR), a key peroxisomal enzyme. In contrast, its all-cis isomer, (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA, is not a substrate for this enzyme [1].

Fatty Acid Oxidation Peroxisomal Metabolism Enzyme Kinetics

Comparative Rates of DHA-CoA vs. Arachidonoyl-CoA (AA-CoA) Synthesis in Retinal Membranes

In a direct comparison within human, bovine, rat, and frog retinal membranes, the synthesis rate of arachidonoyl-CoA (AA-CoA, C20:4) was quantitatively shown to be significantly higher than that of docosahexaenoyl-CoA (DHA-CoA). The study reported that the synthesis of AA-CoA was 2- to 4-fold higher than that of DHA-CoA [1]. This indicates that retinal long-chain acyl-CoA synthetase (ACSL) enzymes exhibit a kinetic preference for arachidonate over docosahexaenoate.

Retinal Metabolism Acyl-CoA Synthetase Tissue-Specific Kinetics

Kinetic Preference of ACSL6 Splice Variant 2 (ACSL6_v2) for DHA over Other Isoforms

Recombinant long-chain acyl-CoA synthetase 6 variant 2 (ACSL6_v2), a brain-enriched isoform, demonstrates a strong kinetic preference for DHA compared to ACSL4. In direct competition assays with palmitate, DHA was a strong competitor only for ACSL4 (IC50 values of 0.5 to 5 µM) but was also 'strongly preferred' by ACSL6_v2 in activity assays [1]. This highlights that DHA-CoA formation is not a generic ACSL activity but is selectively channeled by specific isoforms like ACSL6_v2.

Isoform Specificity Enzyme Kinetics Neuronal Lipid Metabolism

Substrate Affinity (Km) of Long-Chain Acyl-CoA Synthetase for DHA in Bovine Retina

In bovine retinal microsomes, the long-chain acyl-CoA synthetase (ACSL) enzyme exhibits a higher affinity for docosahexaenoic acid (DHA) compared to palmitic acid. The apparent Km for DHA was determined to be 5.88 ± 0.25 µM, which is lower than the Km of 7.91 ± 0.39 µM for the saturated fatty acid palmitate [1]. However, the maximal reaction velocity (Vmax) is significantly lower for DHA (4.58 ± 0.21 nmol/min/mg) compared to palmitate (21.6 ± 1.04 nmol/min/mg).

Enzyme Kinetics Substrate Affinity Ocular Biochemistry

Validated Research Applications for (3E,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA Based on Quantitative Evidence


Investigating Peroxisomal Beta-Oxidation of Very Long-Chain PUFAs

This specific isomer is the authentic substrate for 2,4-dienoyl-CoA reductase, an enzyme unique to the peroxisomal beta-oxidation pathway. Using (3E,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl-CoA allows for the direct and accurate assay of this pathway, a task impossible with the all-cis isomer [1]. This is critical for studying disorders like X-linked adrenoleukodystrophy (X-ALD) or Zellweger spectrum disorders where peroxisomal function is compromised.

Delineating Isoform-Specific Roles of ACSL6 in Neuronal DHA Metabolism

Given the established kinetic preference of ACSL6_v2 for DHA over other ACSL isoforms [1], this compound is an ideal substrate for in vitro studies designed to characterize the function of this brain-specific synthetase. Experiments can leverage this compound to quantify ACSL6_v2 activity, screen for specific inhibitors, or investigate its role in channeling DHA into specific phospholipid pools in models of neurodevelopment and neurodegeneration.

Quantitative Modeling of Retinal Lipid Flux and Photoreceptor Function

The precise kinetic constants (Km and Vmax) for DHA-CoA synthesis in retinal microsomes [1] and its relative synthesis rate compared to AA-CoA [2] provide essential parameters for computational models of lipid metabolism in the retina. Researchers studying retinal degenerative diseases or the role of DHA in photoreceptor membrane renewal can use this data and the compound itself to create more accurate and physiologically relevant in vitro systems.

Investigating Acyl-CoA Thioesterase (ACOT) Substrate Selectivity

The specific structure of this trans-3-enoyl-CoA makes it a valuable tool for probing the substrate selectivity of acyl-CoA thioesterases (ACOTs). While some ACOTs are known to hydrolyze long-chain acyl-CoAs like C20:4-CoA and C22:6-CoA [3], the impact of the trans-3 double bond on their activity is not well characterized. This compound allows for structure-activity relationship (SAR) studies to determine if ACOTs can distinguish between the (3E) and (4Z) isomers of DHA-CoA, thereby providing insight into how the cell regulates peroxisomal intermediates.

Technical Documentation Hub

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